molecular formula C22H28S3 B12551379 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 188917-80-8

2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No.: B12551379
CAS No.: 188917-80-8
M. Wt: 388.7 g/mol
InChI Key: MQWGGPWFFVPNIH-UHFFFAOYSA-N
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Description

2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the condensation of thiophene derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents, such as phosphorus pentasulfide (P4S10), and various carbonyl compounds under specific reaction conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene depends on its specific application. In organic electronics, its conductive properties are attributed to the delocalized π-electrons in the thiophene rings, which facilitate charge transport. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific electronic characteristics, such as in organic semiconductors and advanced materials .

Properties

CAS No.

188917-80-8

Molecular Formula

C22H28S3

Molecular Weight

388.7 g/mol

IUPAC Name

2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

InChI

InChI=1S/C22H28S3/c1-2-3-4-5-6-7-8-9-11-18-13-14-21(24-18)22-16-15-20(25-22)19-12-10-17-23-19/h10,12-17H,2-9,11H2,1H3

InChI Key

MQWGGPWFFVPNIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

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